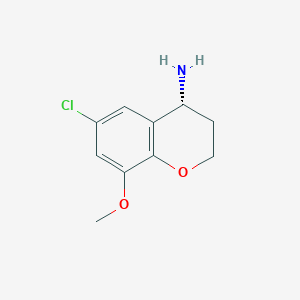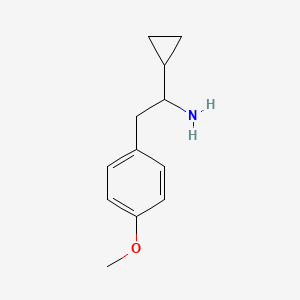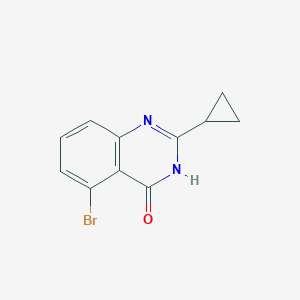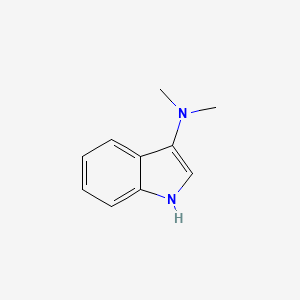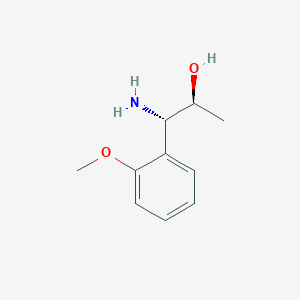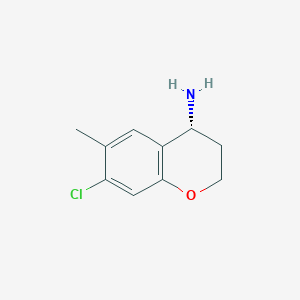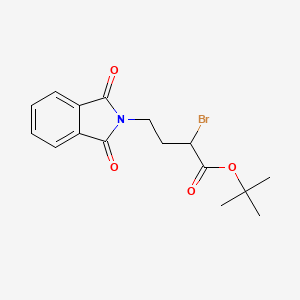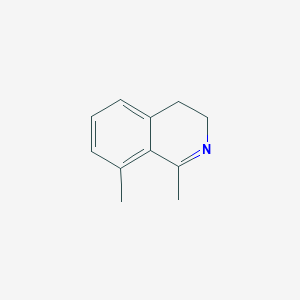
1,8-Dimethyl-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. The compound is characterized by the presence of two methyl groups at the 1 and 8 positions and a partially saturated isoquinoline ring. This compound is of interest due to its potential biological and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dimethyl-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles in a [2+2+2] cyclization reaction . Another method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these methods are generally mild, and the desired products can be obtained in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.
化学反应分析
Types of Reactions
1,8-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to form various derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and other mild oxidants.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-alkylated and N-acylated derivatives, as well as fully saturated isoquinoline derivatives.
科学研究应用
1,8-Dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1,8-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological or pharmacological context in which the compound is used.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinoline: Similar in structure but lacks the methyl group at the 8 position.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline derivative with different biological properties.
N-alkylated 3,4-dihydroisoquinolinones: Compounds with various alkyl groups at the nitrogen atom.
Uniqueness
1,8-Dimethyl-3,4-dihydroisoquinoline is unique due to the presence of two methyl groups at the 1 and 8 positions, which can influence its chemical reactivity and biological activity
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
1,8-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-4-3-5-10-6-7-12-9(2)11(8)10/h3-5H,6-7H2,1-2H3 |
InChI 键 |
XIUUAPLJTBNZJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NCCC2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Difluoro-1a,7,7a,7b-tetrahydro-2H-oxireno[2,3-c]chromene](/img/structure/B15233751.png)
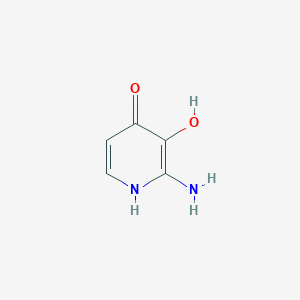


![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
